molecular formula C14H14ClN3 B1346005 3'-Chloro-4-dimethylaminoazobenzene CAS No. 3789-77-3

3'-Chloro-4-dimethylaminoazobenzene

Cat. No. B1346005
CAS RN: 3789-77-3
M. Wt: 259.73 g/mol
InChI Key: ZWJXJMMRLCEJAL-UHFFFAOYSA-N
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Description

3’-Chloro-4-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H14ClN3 . It is a member of azobenzenes . This compound is used as a dye for coloring polishes, wax products, and soap . It can also be used as a chromophoric labeling reagent in High-Performance Liquid Chromatography (HPLC) for derivatizing amino acids .


Physical And Chemical Properties Analysis

3’-Chloro-4-dimethylaminoazobenzene is a solid at 20 degrees Celsius . Its molecular weight is 259.73 g/mol . The compound’s IUPAC name is 4-[(3-chlorophenyl)diazenyl]-N,N-dimethylaniline .

Scientific Research Applications

Application Summary

3’-Chloro-4-dimethylaminoazobenzene has been used in research to understand the carcinogenicity of certain derivatives of p-Dimethylaminoazobenzene . This compound is closely related to 4-dimethylaminoazobenzene, a known hepatic carcinogen .

Methods of Application

In the study, various derivatives of 4-dimethylaminoazobenzene, including 3’-Chloro-4-dimethylaminoazobenzene, were tested for carcinogenic activity in rats . The compounds were likely administered to the rats, and their health was monitored over time to determine the carcinogenic effects .

Results or Outcomes

The study found that the position of the methyl, chloro, and nitro groups in the 2’-, 3’-, or 4’- positions determines the carcinogenicity of these compounds to a greater extent . As tested, 3’-chloro-4-dimethylaminoazobenzene had about the same activity as 4-dimethylaminoazobenzene .

Azobenzenes are versatile photoswitchable molecules that have found applications in diverse fields such as sensing, photonics, microfabrication, electronics, and biology . The unique light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer makes them of great interest for these applications .

Azobenzenes are versatile photoswitchable molecules that have found applications in diverse fields such as sensing, photonics, microfabrication, electronics, and biology . The unique light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer makes them of great interest for these applications .

Safety And Hazards

Acute (short-term) dermal exposure to 4-dimethylaminoazobenzene may result in contact dermatitis in humans . It is also known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Relevant Papers One relevant paper titled “Molecular structure and vibrational and chemical shift” provides a combined experimental and theoretical study on the ground state molecular structure, spectroscopic and nonlinear optical properties of azo compound 3’-chloro-4-dimethylamino azobenzene .

properties

IUPAC Name

4-[(3-chlorophenyl)diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(15)10-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJXJMMRLCEJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701037483
Record name 4-[(3-Chlorophenyl)diazenyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-4-dimethylaminoazobenzene

CAS RN

3789-77-3, 2242184-62-7
Record name 4-[2-(3-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3789-77-3
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Record name Aniline, N,N-dimethyl-p-((m-chlorophenyl)azo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003789773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline,N-dimethyl-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204515
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Record name 4-[(3-Chlorophenyl)diazenyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-CHLOROPHENYLAZO)-N,N-DIMETHYLANILINE
Source European Chemicals Agency (ECHA)
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Record name 3'-Chloro-4-dimethylaminoazobenzene
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JA Miller, EC Miller - The Journal of experimental medicine, 1948 - rupress.org
… As tested 3'-nitro- and 3'-chloro-4-dimethylaminoazobenzene both had about the same activity as 4dimethylaminoazobenzene; however, since the 3'-nitro derivative was incompletely …
Number of citations: 185 rupress.org
M JA, M EC - The Journal of Experimental Medicine, 1948 - europepmc.org
… As tested 3'-nitro- and 3'-chloro-4-dimethylaminoazobenzene both had about the same activity as 4dimethylaminoazobenzene; however, since the 3'-nitro derivative was incompletely …
Number of citations: 1 europepmc.org
T Kato, T Matsuda, S Matsui, T Mizutani… - Biological and …, 2002 - jstage.jst.go.jp
… , 6-pentafluoro-4-dimethylaminoazobenzene (2, 3, 4, 5, 6-penta-F-MY, 970-150-0), 2-chloro-4-dimethylaminoazobenzene (2-Cl-MY, 3010-47-7), 3-chloro-4-dimethylaminoazobenzene (…
Number of citations: 26 www.jstage.jst.go.jp
KT Chung - Journal of Environmental Science and Health, Part C, 2016 - Taylor & Francis
… Both 3′-nitro- and 3-chloro-4-dimethylaminoazobenzene had about the same activity as 4-DAB. However, since the 3’-nitro derivatives were incompletely absorbed, their real activity …
Number of citations: 714 www.tandfonline.com

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